Methyl 4-(dimethylphosphoryl)thiophene-2-carboxylate
Overview
Description
Methyl 4-(dimethylphosphoryl)thiophene-2-carboxylate is a chemical compound with the molecular formula C8H11O3PS and a molecular weight of 218.21 g/mol . It is a heterocyclic compound containing a thiophene ring substituted with a dimethylphosphoryl group and a carboxylate ester group. This compound is primarily used in research and development within the fields of medicinal chemistry and organic synthesis.
Preparation Methods
The synthesis of Methyl 4-(dimethylphosphoryl)thiophene-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with thiophene-2-carboxylic acid as the core structure.
Phosphorylation: The thiophene-2-carboxylic acid undergoes phosphorylation using dimethylphosphoryl chloride in the presence of a base such as triethylamine.
Esterification: The phosphorylated intermediate is then esterified with methanol under acidic conditions to yield the final product.
Chemical Reactions Analysis
Methyl 4-(dimethylphosphoryl)thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiol derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions.
Scientific Research Applications
Methyl 4-(dimethylphosphoryl)thiophene-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical compounds, particularly those targeting enzyme inhibition and receptor modulation.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds, which are valuable in the development of new materials and drugs.
Biological Studies: Researchers use this compound to study its biological activity, including its potential as an antimicrobial or anticancer agent.
Mechanism of Action
The mechanism of action of Methyl 4-(dimethylphosphoryl)thiophene-2-carboxylate involves its interaction with specific molecular targets. The dimethylphosphoryl group can act as a ligand, binding to metal ions or enzyme active sites, thereby modulating their activity. The thiophene ring provides a stable scaffold that can interact with various biological molecules, influencing pathways related to cell signaling and metabolism .
Comparison with Similar Compounds
Methyl 4-(dimethylphosphoryl)thiophene-2-carboxylate can be compared to other thiophene derivatives, such as:
Methyl 4-(4-methoxyphenyl)thiophene-2-carboxylate: This compound has a methoxyphenyl group instead of a dimethylphosphoryl group, leading to different chemical reactivity and biological activity.
Thiophene-2-carboxylic acid: The parent compound without any substituents, which serves as a precursor in the synthesis of various thiophene derivatives.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for targeted research applications.
Properties
IUPAC Name |
methyl 4-dimethylphosphorylthiophene-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11O3PS/c1-11-8(9)7-4-6(5-13-7)12(2,3)10/h4-5H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBMUXIMCJLYVJI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CS1)P(=O)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11O3PS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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